4'-Phosphopantetheine

Description

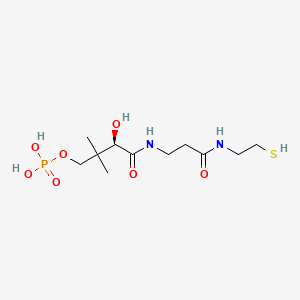

Structure

3D Structure

Properties

IUPAC Name |

[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N2O7PS/c1-11(2,7-20-21(17,18)19)9(15)10(16)13-4-3-8(14)12-5-6-22/h9,15,22H,3-7H2,1-2H3,(H,12,14)(H,13,16)(H2,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMUPRLRUUMCTL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N2O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897420 | |

| Record name | (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pantetheine 4'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2226-71-3 | |

| Record name | Phosphopantetheine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2226-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Phosphopantetheine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002226713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-pantetheine 4'-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3R)-3-Hydroxy-2,2-dimethyl-4-oxo-4-({3-oxo-3-[(2-sulfanylethyl)amino]propyl}amino)butyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-PHOSPHOPANTETHEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM39WU8OFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pantetheine 4'-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 4'-Phosphopantetheine in Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of 4'-phosphopantetheine in fatty acid biosynthesis. Central to this process is the covalent attachment of the this compound moiety to a conserved serine residue of the acyl carrier protein (ACP), a post-translational modification catalyzed by 4'-phosphopantetheinyl transferases (PPTases). This modification converts the inactive apo-ACP to the functional holo-ACP, equipping it with a flexible prosthetic arm. This "swinging arm" is indispensable for shuttling the growing acyl chain between the various catalytic domains of the fatty acid synthase (FAS) complex. This document details the molecular mechanisms, presents key quantitative data, outlines experimental protocols for studying these processes, and provides visual representations of the involved pathways and workflows. This comprehensive resource is intended to support researchers and professionals in the fields of biochemistry, microbiology, and drug development in their efforts to understand and manipulate fatty acid synthesis.

Introduction: The Central Scaffold of Fatty Acid Biosynthesis

De novo fatty acid synthesis is a fundamental anabolic pathway responsible for the production of fatty acids from acetyl-CoA and malonyl-CoA precursors.[1] This process is orchestrated by the multi-enzyme fatty acid synthase (FAS) complex.[2] A critical component of this machinery is the acyl carrier protein (ACP), a small, acidic protein that acts as a chaperone for the elongating fatty acid chain.[3] However, ACP in its nascently translated form, apo-ACP, is inactive. Its functionalization depends on the post-translational attachment of a this compound prosthetic group, derived from coenzyme A (CoA).[3][4]

This covalent modification is catalyzed by a family of enzymes known as 4'-phosphopantetheinyl transferases (PPTases), also referred to as holo-acyl carrier protein synthases (AcpS).[4] The attachment of the this compound arm to a conserved serine residue on the ACP transforms it into the active holo-ACP.[3] This prosthetic group, with its terminal thiol, acts as a flexible "swinging arm," approximately 2 nm in length, that tethers the growing acyl chain as a thioester.[4] This flexibility is crucial for the efficient transfer of the acyl intermediates between the spatially distinct active sites of the FAS enzymatic domains, facilitating the sequential reactions of condensation, reduction, dehydration, and a second reduction that constitute each cycle of fatty acid elongation.[4][5]

The Enzymatic Machinery: Activating the Acyl Carrier Protein

The activation of apo-ACP is a critical control point in fatty acid synthesis. This process is mediated by the precise enzymatic action of phosphopantetheinyl transferases.

Phosphopantetheinyl Transferases (PPTases)

PPTases are a superfamily of enzymes that catalyze the transfer of the this compound moiety from CoA to a conserved serine residue on carrier proteins, including the ACP of fatty acid synthases, the peptidyl carrier proteins (PCPs) of nonribosomal peptide synthetases (NRPSs), and the ACPs of polyketide synthases (PKSs). This reaction is magnesium-dependent and releases 3',5'-adenosine diphosphate (3',5'-ADP) as a byproduct.[6]

PPTases are broadly classified into two main families:

-

AcpS-type PPTases: These are typically associated with primary metabolism, including the activation of ACPs in fatty acid synthesis. They are generally smaller enzymes.

-

Sfp-type PPTases: These are often involved in secondary metabolism and are known for their broader substrate specificity, capable of modifying carrier proteins from various biosynthetic pathways.

The Post-Translational Modification of ACP

The conversion of apo-ACP to holo-ACP is a fundamental step that primes the fatty acid synthesis pathway. The reaction involves the nucleophilic attack of the hydroxyl group of the conserved serine residue on the β-phosphate of CoA, forming a phosphodiester bond and liberating 3',5'-ADP.[6]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of fatty acid synthesis are underpinned by the kinetic parameters of the involved enzymes. This section summarizes key quantitative data for PPTases and the catalytic domains of FAS.

Table 1: Kinetic Parameters of Phosphopantetheinyl Transferases (PPTases)

| PPTase Source Organism | Carrier Protein Substrate | Km for apo-ACP (μM) | Km for CoA (μM) | kcat (min-1) | Reference |

| Escherichia coli (AcpS) | E. coli apo-ACP | 1.3 | 4.9 | 570 | [7] |

| Streptococcus pneumoniae (AcpS) | S. pneumoniae apo-ACP | 1.8 | 6.7 | 540 | [7] |

| Mycoplasma pneumoniae (AcpS) | M. pneumoniae apo-ACP | 0.8 | 125 | 1.1 | [7] |

| Bacillus subtilis (Sfp) | Apo-Lys2-PCP | 0.24 | 1.9 | 120 |

Table 2: Apparent Kinetic Constants of Metazoan Fatty Acid Synthase (mFAS) and its Ketoacyl Synthase (KS) Domain

| Enzyme/Domain | Substrate(s) | Km | kcat (min-1) | Reference |

| mFAS (overall activity) | Acetyl-CoA | 2.1 ± 0.3 µM | 1.1 ± 0.02 | [6] |

| mFAS (overall activity) | Methylmalonyl-CoA | 3.2 ± 0.3 µM | 0.04 ± 0.001 | [6] |

| KS Domain | Decanoyl-ACP + Malonyl-ACP | - | ~0.7 | [6] |

Signaling Pathways and Logical Relationships

The process of fatty acid synthesis involving this compound can be visualized as a series of interconnected pathways and logical steps.

Figure 1: Overview of ACP activation and its role in the fatty acid elongation cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound function in fatty acid synthesis.

Expression and Purification of Apo-Acyl Carrier Protein (Apo-ACP)

Objective: To produce and purify recombinant apo-ACP for use in subsequent enzymatic assays.

Methodology:

-

Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector (e.g., pET) containing the gene for the desired ACP.

-

Culture Growth: Inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. Use the starter culture to inoculate a larger volume of M9 minimal medium supplemented with trace minerals and the antibiotic. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to incubate the culture at a reduced temperature (e.g., 16-18°C) for 12-16 hours with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 10% glycerol, 0.1 mM DTT). Lyse the cells by sonication on ice.

-

Clarification: Remove cell debris by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Purification: Purify the apo-ACP from the soluble lysate using chromatographic techniques. Given that ACPs are small and highly acidic, anion-exchange chromatography is often effective. A final size-exclusion chromatography step can be used for polishing.

-

Analysis: Verify the purity and identity of the apo-ACP by SDS-PAGE and mass spectrometry.

Phosphopantetheinyl Transferase (PPTase) Activity Assay

Objective: To determine the kinetic parameters of a PPTase for the conversion of apo-ACP to holo-ACP.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES pH 7.6) containing 10 mM MgCl2, a range of concentrations of purified apo-ACP, and a fixed, saturating concentration of CoA.

-

Initiation: Initiate the reaction by adding a known amount of purified PPTase.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course.

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., 25% formic acid).

-

Analysis: Analyze the conversion of apo-ACP to holo-ACP. This can be achieved by:

-

Urea-PAGE: The addition of the negatively charged this compound group causes a mobility shift that can be resolved on a urea polyacrylamide gel.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can distinguish between the apo- and holo-forms of ACP based on their mass difference.

-

-

Kinetic Parameter Calculation: Determine the initial reaction velocities at each substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and kcat.

In Vitro Fatty Acid Synthesis Assay

Objective: To reconstitute the fatty acid synthesis pathway in vitro and measure the production of fatty acids.

Methodology:

-

Reaction Components: Assemble a reaction mixture containing:

-

Purified FAS enzymes (or a purified FAS complex)

-

Purified holo-ACP

-

Acetyl-CoA (as a primer)

-

[2-14C]malonyl-CoA (as the radiolabeled extender unit)

-

NADPH and NADH as reducing equivalents

-

A suitable reaction buffer (e.g., 100 mM sodium phosphate pH 7.5, 1 mM TCEP)

-

-

Initiation and Incubation: Initiate the reaction by adding the radiolabeled malonyl-CoA and incubate at 37°C.

-

Termination and Saponification: Stop the reaction at various time points by adding a strong base (e.g., KOH) to saponify the thioester linkages.

-

Acidification and Extraction: Acidify the reaction mixture (e.g., with HCl) and extract the free fatty acids into an organic solvent (e.g., hexane).

-

Analysis:

-

Separate the extracted fatty acids by thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled fatty acids produced using a phosphorimager or scintillation counting.

-

-

Data Analysis: Calculate the rate of fatty acid synthesis based on the incorporation of the radiolabel over time.

Analysis of Acyl-ACP Intermediates by LC-MS/MS

Objective: To identify and quantify the different acyl-ACP intermediates produced during fatty acid synthesis.

Methodology:

-

Sample Preparation: Quench an in vitro fatty acid synthesis reaction at a specific time point.

-

Proteolytic Digestion: Subject the protein mixture to enzymatic digestion with a protease that cleaves at a conserved site near the phosphopantetheinylated serine of the ACP (e.g., Asp-N). This will generate a peptide fragment containing the this compound arm and the attached acyl chain.

-

LC-MS/MS Analysis:

-

Separate the digested peptides by reverse-phase liquid chromatography (LC).

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify the different acyl-peptide fragments based on their precursor and product ion masses.

-

-

Quantification: Use stable isotope-labeled internal standards for absolute quantification of the acyl-ACP species.

Analysis of Protein-Protein Interactions: Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity between ACP and a specific FAS domain.

Methodology:

-

Ligand Immobilization: Covalently immobilize one of the purified proteins (e.g., the FAS domain, the "ligand") onto the surface of an SPR sensor chip.

-

Analyte Injection: Inject a series of concentrations of the other protein (e.g., holo-ACP, the "analyte") over the sensor surface in a continuous flow of running buffer.

-

Signal Detection: Monitor the change in the refractive index at the sensor surface in real-time. This change, measured in resonance units (RU), is proportional to the mass of the analyte binding to the immobilized ligand.

-

Data Analysis:

-

Generate sensorgrams (plots of RU versus time) for each analyte concentration.

-

Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Mandatory Visualizations

Signaling Pathway: ACP Post-Translational Modification

References

- 1. scispace.com [scispace.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic mechanism of NADH-enoyl-ACP reductase from Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

The Linchpin of Polyketide Assembly: A Technical Guide to the Role of 4'-Phosphopantetheine in Biosynthesis

For Immediate Release

A Deep Dive into the Essential Cofactor Driving Polyketide Synthesis, Providing Foundational Knowledge for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the critical role of the 4'-phosphopantetheine (PPant) prosthetic group in the intricate machinery of polyketide synthases (PKSs). Understanding this fundamental component is paramount for the rational engineering of PKSs to produce novel bioactive compounds for therapeutic applications. This document provides a comprehensive overview of the biochemical principles, quantitative data on enzymatic activity, detailed experimental protocols, and visual representations of the key processes involved.

The Central Role of this compound: The "Swinging Arm" of Polyketide Synthesis

Polyketide biosynthesis is a complex, assembly-line-like process responsible for the production of a vast array of structurally diverse and pharmacologically important natural products, including antibiotics, antifungals, and anticancer agents.[1][2] At the heart of this process lies the acyl carrier protein (ACP), a small, acidic protein that shuttles the growing polyketide chain between the various catalytic domains of the PKS.[3] However, the ACP in its nascent form, the apo-ACP, is inactive.[4] Its activation is a crucial post-translational modification: the covalent attachment of a this compound (PPant) moiety from coenzyme A (CoA) to a conserved serine residue.[5][6] This reaction is catalyzed by a family of enzymes known as phosphopantetheinyl transferases (PPTases).[7][8]

The product of this reaction, the holo-ACP, is the functional form of the protein. The attached PPant group acts as a flexible "swinging arm," approximately 2 nm in length, that tethers the growing polyketide chain via a high-energy thioester bond.[9][10] This long, flexible arm allows the covalently attached intermediates to access the spatially distinct active sites of the various catalytic domains within a PKS module, thereby facilitating the sequential condensation of acyl-CoA extender units and the subsequent reductive modifications.[9][11]

The activation of apo-ACP to holo-ACP is an indispensable step in polyketide biosynthesis.[4] The PPTase-catalyzed transfer of the PPant arm converts the inactive synthase into its active form, enabling the initiation and elongation of the polyketide chain.[7]

Quantitative Insights into a Critical Post-Translational Modification

The efficiency of ACP phosphopantetheinylation is a key factor influencing the overall rate of polyketide synthesis. PPTases are broadly classified into two main families: AcpS-type, which are typically involved in primary metabolism (fatty acid synthesis), and Sfp-type, which often exhibit broader substrate specificity and are commonly associated with secondary metabolism, including polyketide and non-ribosomal peptide synthesis.[7][12] The kinetic parameters of these enzymes are crucial for understanding their substrate specificity and catalytic efficiency.

| PPTase | Target Apo-CP | kcat/Km (μM⁻¹ min⁻¹) | Reference |

| E. coli AcpS | E. coli ACP | 10–50 | [7] |

| B. subtilis Sfp | VibB ACP | 1.8 | [7] |

| B. subtilis Sfp | TycC1 PCP | 3.1 | [7] |

| S. coelicolor ACPS | act ACP | 0.05 | [7] |

| S. verticillus Svp | Funa ACP | 0.7 | [7] |

Table 1: Overview of Kinetic Parameters for Different PPTases and Carrier Protein Substrates. This table summarizes the catalytic efficiency (kcat/Km) of various PPTases with their respective acyl carrier protein (ACP) or peptidyl carrier protein (PCP) substrates. The data highlights the range of kinetic parameters observed in vitro.[7]

Visualizing the Core Processes

To provide a clearer understanding of the intricate mechanisms involving this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound in polyketide synthesis.

Expression and Purification of Apo-Acyl Carrier Protein (Apo-ACP)

A common method for obtaining apo-ACP involves recombinant expression in E. coli.

-

Expression: The gene encoding the ACP of interest is cloned into an expression vector, often with an N- or C-terminal polyhistidine tag (e.g., His6-tag) for purification.[13] The plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3).[14] Cells are grown in a rich medium like Luria-Bertani (LB) broth at 37°C to an optimal optical density (OD600) before protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[14] To obtain a higher proportion of apo-ACP, expression can be performed in minimal media.[15]

-

Purification: Cells are harvested by centrifugation and lysed, for example, by sonication or using chemical lysis reagents.[16] The His-tagged apo-ACP is then purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a Ni-NTA resin.[14][17] The protein is eluted with an imidazole gradient. The purity of the collected fractions is assessed by SDS-PAGE.[16] Further purification steps, such as size-exclusion chromatography, can be employed to achieve higher purity.[14]

Phosphopantetheinyl Transferase (PPTase) Activity Assay

Several methods can be used to measure the activity of PPTases. A widely used approach is a colorimetric assay that couples the PPTase reaction to a reporter enzyme.

-

Principle: A non-ribosomal peptide synthetase (NRPS) like BpsA, which produces the blue pigment indigoidine, can be used as a reporter.[8] The apo-BpsA is inactive. The PPTase of interest activates apo-BpsA by transferring the PPant arm from CoA, and the resulting holo-BpsA synthesizes indigoidine from its substrate, glutamine. The rate of indigoidine formation, which can be monitored spectrophotometrically, is proportional to the PPTase activity.[4][8]

-

Protocol Outline:

-

A reaction mixture is prepared containing apo-BpsA, the PPTase to be assayed, CoA, glutamine, ATP, and MgCl2 in a suitable buffer.

-

The reaction is initiated by the addition of the PPTase.

-

The increase in absorbance at the wavelength corresponding to indigoidine (e.g., ~600 nm) is measured over time using a spectrophotometer.

-

Kinetic parameters can be determined by varying the concentrations of CoA or the apo-carrier protein substrate.[8]

-

In Vitro Reconstitution of Polyketide Synthesis

The complete synthesis of a polyketide can be reconstituted in vitro from purified PKS components, allowing for detailed mechanistic studies.

-

Components: The reconstitution requires the purified PKS enzymes (e.g., for the 6-deoxyerythronolide B synthase (DEBS), this would include DEBS1, DEBS2, and DEBS3), the appropriate starter and extender units (e.g., propionyl-CoA and methylmalonyl-CoA), a reducing agent (NADPH), and a PPTase (like Sfp) to ensure the PKS modules are in their active holo-form.[9][18][19]

-

Reaction: The components are combined in a reaction buffer and incubated at an optimal temperature (e.g., 30°C).

-

Analysis: The reaction is quenched, and the polyketide products are extracted using an organic solvent. The products are then analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[9][19]

Mass Spectrometry Analysis of ACP Phosphopantetheinylation

Mass spectrometry is a powerful tool for confirming the post-translational modification of ACPs.

-

Methodology: Purified ACP is analyzed by LC-MS. The expected mass of the apo-ACP can be calculated from its amino acid sequence. The mass of the holo-ACP will be increased by the mass of the this compound moiety (340.3 Da). By comparing the observed mass with the calculated masses, the modification state of the ACP can be determined.[11] Tandem mass spectrometry (MS/MS) can be used to fragment the protein and confirm the site of modification.[11]

Conclusion

The this compound prosthetic group is an indispensable component of polyketide synthases, acting as a flexible tether for the growing polyketide chain and enabling the remarkable catalytic efficiency of these enzymatic assembly lines. A thorough understanding of its attachment by PPTases and its function within the PKS module is crucial for the successful engineering of these complex enzymes to produce novel and valuable bioactive compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product biosynthesis, synthetic biology, and drug discovery.

References

- 1. Protocols [neuroproteomics.scs.illinois.edu]

- 2. Polyketide - Wikipedia [en.wikipedia.org]

- 3. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Understanding and Engineering Polyketide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | An in-cluster Sfp-type phosphopantetheinyl transferase instead of the holo-ACP synthase activates the granaticin biosynthesis under natural physiological conditions [frontiersin.org]

- 7. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and flexible biochemical assays for evaluating 4'-phosphopantetheinyl transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Reconstitution and Analysis of the 6-Deoxyerythronolide B Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Single Sfp-Type Phosphopantetheinyl Transferase Plays a Major Role in the Biosynthesis of PKS and NRPS Derived Metabolites in Streptomyces ambofaciens ATCC23877 | PLOS One [journals.plos.org]

- 13. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. "Purification of Acyl Carrier Protein" by Jessie Gibson, Aubrey Johnson et al. [scholarworks.boisestate.edu]

- 17. Exploring the compatibility of phosphopantetheinyl transferases with acyl carrier proteins spanning type II polyketide synthase sequence space - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

4'-Phosphopantetheine: A Core Prosthetic Group in Enzymatic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Phosphopantetheine is a vital prosthetic group derived from Coenzyme A (CoA) that is essential for the function of a diverse range of enzymes involved in primary and secondary metabolism. This technical guide provides a comprehensive overview of the role of this compound, focusing on its function in acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs) within large enzymatic complexes such as fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS). We delve into the biosynthesis of this crucial cofactor, the mechanism of its attachment by phosphopantetheinyl transferases (PPTases), and its role in shuttling reactive intermediates between catalytic domains. This guide also presents a compilation of quantitative data on enzyme kinetics and binding affinities, detailed experimental protocols for the study of this compound-utilizing systems, and visual representations of key pathways and experimental workflows to facilitate a deeper understanding of this fundamental biochemical component.

Introduction: The Central Role of this compound

This compound is a flexible molecular arm, approximately 2 nm in length, that functions as a covalent tether for growing acyl and peptidyl chains within multi-enzyme biosynthetic machineries.[1] This prosthetic group is attached post-translationally to a conserved serine residue on carrier protein domains, converting them from their inactive apo form to the active holo form.[2] The terminal thiol group of the this compound moiety forms a high-energy thioester bond with the substrate, allowing for the efficient transfer of intermediates between spatially distinct active sites within the enzyme complex.[1] This "swinging arm" mechanism is fundamental to the biosynthesis of a vast array of biologically active molecules, including fatty acids, polyketides, and non-ribosomal peptides.[3]

The attachment of the this compound group is catalyzed by a superfamily of enzymes known as 4'-phosphopantetheinyl transferases (PPTases).[4] These enzymes utilize coenzyme A (CoA) as the donor of the this compound moiety.[5] The fidelity and efficiency of this post-translational modification are critical for cellular viability and the production of essential metabolites.[6]

Biosynthesis and Attachment of this compound

The biosynthesis of this compound is intrinsically linked to the coenzyme A (CoA) metabolic pathway. Pantothenate (Vitamin B5) is the precursor for CoA synthesis, a five-step enzymatic process that is conserved across prokaryotes and eukaryotes.[7] this compound is the penultimate intermediate in this pathway.[8]

The transfer of the this compound moiety from CoA to a carrier protein is a critical post-translational modification. This reaction is catalyzed by PPTases, which are classified into two main families based on their structure and substrate specificity: AcpS-type and Sfp-type.[6]

-

AcpS-type PPTases are typically involved in primary metabolism, specifically the activation of acyl carrier proteins (ACPs) in fatty acid biosynthesis.[6]

-

Sfp-type PPTases generally exhibit broader substrate specificity and are often associated with secondary metabolism, activating carrier proteins in PKS and NRPS systems.[6]

The general reaction catalyzed by PPTases is as follows:

CoA + apo-Carrier Protein ⇌ holo-Carrier Protein + 3',5'-ADP

This reaction is dependent on Mg²⁺ ions.[2]

Key Enzyme Systems Utilizing this compound

Fatty Acid Synthases (FAS)

Fatty acid synthases are multi-enzyme complexes that catalyze the biosynthesis of fatty acids from acetyl-CoA and malonyl-CoA. The acyl carrier protein (ACP) is a central component of FAS, and its this compound arm carries the growing fatty acyl chain.[9] The flexible arm allows the tethered intermediate to access the various catalytic domains of the synthase for sequential condensation, reduction, dehydration, and further reduction reactions.[9]

Polyketide Synthases (PKS)

Polyketide synthases produce a diverse array of natural products with important pharmacological activities, including antibiotics, antifungals, and anticancer agents.[10] Similar to FAS, PKSs are modular enzymes that utilize an ACP with a this compound prosthetic group to hold and elongate the growing polyketide chain.[10] The modular nature of PKSs allows for a combinatorial approach to generate novel polyketide structures through genetic engineering.[1]

Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases are large, modular enzymes that synthesize a wide range of peptides, many of which have therapeutic applications.[11] In NRPSs, the peptidyl carrier protein (PCP) is post-translationally modified with a this compound group.[12] This prosthetic group tethers the growing peptide chain and facilitates its transfer between the different modules of the synthetase, each of which is responsible for the incorporation of a specific amino acid.[12]

Quantitative Data

A comprehensive understanding of the enzymatic processes involving this compound requires quantitative data on enzyme kinetics and binding affinities. The following tables summarize key parameters for representative phosphopantetheinyl transferases and related components.

Table 1: Kinetic Parameters of Phosphopantetheinyl Transferases (PPTases)

| PPTase | Organism | Substrate (Carrier Protein) | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference(s) |

| Sfp | Bacillus subtilis | SrfB1.17 apo-PCP | 1.3 | 104 | 80 | [7] |

| Sfp | Bacillus subtilis | SrfB2.16 apo-PCP | 1.8 | 56 | 31 | [7] |

| Sfp | Bacillus subtilis | S. cerevisiae Lys2 PCP | 1.3 | 104 | 80 | [7] |

| Sfp | Paenibacillus sp. D9 | Not specified | 4520 (4.52 mg/mL) | 35.33 (U/mg) | 0.104 (mM-1s-1) | [13] |

| Svp | Streptomyces verticillus | BlmI PCP | - | - | Similar to Sfp | [14] |

| Svp | Streptomyces verticillus | TcmM ACP | - | - | 346-fold higher than Sfp | [14] |

Table 2: Binding Affinities and Intracellular Concentrations

| Molecule | Interacting Partner | Kd (µM) | Organism/Cell Type | Intracellular Concentration | Reference(s) |

| CoA | Sfp (M. tuberculosis) | 3.4 ± 0.2 | Mycobacterium tuberculosis | - | [10] |

| CoA | PptT (M. tuberculosis) | 0.036 ± 0.013 | Mycobacterium tuberculosis | - | [10] |

| VinK (MCAT) | VinL (ACP) | 12.2 ± 1.2 (1/Ka) | Streptomyces sp. | - | [15] |

| Acetyl-CoA | - | - | Escherichia coli | 20 - 600 µM | [16] |

| Malonyl-CoA | - | - | Escherichia coli | 4 - 90 µM | [16] |

| Total CoA Pool | - | - | Escherichia coli | 0.30 - 0.52 mM | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and the enzymes that utilize it.

Recombinant Expression and Purification of Acyl Carrier Proteins (ACPs)

This protocol describes a general method for the production and purification of ACPs from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an ACP expression plasmid (e.g., pET vector with a His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Ni-NTA affinity chromatography column.

-

PD-10 desalting column or dialysis tubing.

-

SDS-PAGE reagents.

Procedure:

-

Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours.[18]

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged ACP with Elution Buffer.

-

Exchange the buffer of the eluted protein to a suitable storage buffer (e.g., PBS with 10% glycerol) using a PD-10 desalting column or dialysis.

-

Analyze the purity of the protein by SDS-PAGE. The purified ACP will be in the apo form.

In Vitro Phosphopantetheinylation Assay using a Fluorescent CoA Analog

This protocol describes a fluorescent assay to monitor the activity of PPTases.

Materials:

-

Purified apo-ACP (from Protocol 5.1).

-

Purified PPTase.

-

Rhodamine-CoA or other fluorescently labeled CoA analog.

-

Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Quenching solution (e.g., 10% SDS).

-

SDS-PAGE gel and imaging system capable of detecting the fluorophore.

Procedure:

-

Set up the reaction mixture in the Reaction Buffer containing apo-ACP (e.g., 10 µM) and the fluorescent CoA analog (e.g., 5 µM).

-

Initiate the reaction by adding the PPTase to a final concentration of (e.g., 100 nM).

-

Incubate the reaction at the optimal temperature for the PPTase (e.g., 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding an equal volume of quenching solution.

-

Analyze the reaction products by SDS-PAGE.

-

Visualize the gel using a fluorescence imager. The appearance of a fluorescent band corresponding to the molecular weight of the ACP indicates the transfer of the fluorescent this compound moiety. The intensity of the band can be quantified to determine the reaction rate.[19]

Mass Spectrometry-Based Detection of 4'-Phosphopantetheinylation

This protocol outlines the general workflow for identifying the this compound modification on a carrier protein using mass spectrometry.

Materials:

-

Purified holo-carrier protein.

-

Protease (e.g., trypsin).

-

LC-MS/MS system.

-

Database search software (e.g., Mascot, Sequest).

Procedure:

-

Perform an in-solution or in-gel proteolytic digest of the holo-carrier protein.

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).[6]

-

Search the acquired MS/MS spectra against a protein database containing the sequence of the carrier protein.

-

Specify the this compound modification (mass shift of +340.0858 Da on a serine residue) as a variable modification in the search parameters.[6]

-

Validate the identification of the phosphopantetheinylated peptide by manual inspection of the MS/MS spectrum, looking for characteristic fragment ions.[13]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mass spectral determination of phosphopantetheinylation specificity for carrier proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Fluorescent techniques for discovery and characterization of phosphopantetheinyl transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Schematic representation of fatty acid synthesis pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 12. mdpi.com [mdpi.com]

- 13. Heterologous Expression of Sfp-Type Phosphopantetheinyl Transferase is Indispensable in the Biosynthesis of Lipopeptide Biosurfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medium.com [medium.com]

- 15. pnas.org [pnas.org]

- 16. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Changes in size of intracellular pools of coenzyme A and its thioesters in Escherichia coli K-12 cells to various carbon sources and stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Frontiers | Specialized acyl carrier protein used by serine palmitoyltransferase to synthesize sphingolipids in Rhodobacteria [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of 4'-Phosphopantetheine in Archaea

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Phosphopantetheine is a vital precursor for the biosynthesis of Coenzyme A (CoA), an essential cofactor in all domains of life, and serves as the prosthetic group for acyl carrier proteins (ACPs) involved in fatty acid and polyketide biosynthesis. While the pathway for CoA biosynthesis is largely conserved, significant differences exist in the initial steps of this compound synthesis between archaea and the canonical pathways of bacteria and eukaryotes. This guide provides a detailed technical overview of the archaeal biosynthesis pathway of this compound, with a focus on its unique enzymatic steps, available quantitative data, and the experimental protocols used for its characterization. This information is critical for researchers studying archaeal metabolism, evolution, and for those exploring novel antimicrobial drug targets.

The Archaeal Pathway to this compound: A Unique Route

The biosynthesis of this compound in archaea begins with pantoate and proceeds through a series of enzymatic reactions to yield the final product. The key distinction from the bacterial and eukaryotic pathways lies in the synthesis of the intermediate, 4'-phosphopantothenate.

I. The Divergent Upstream Pathway: Synthesis of 4'-Phosphopantothenate

In contrast to the well-established pathway in bacteria and eukaryotes, which involves the sequential action of pantothenate synthetase (PS) and pantothenate kinase (PanK), most archaea employ a novel two-step process in the reverse order, catalyzed by pantoate kinase (PoK) and phosphopantothenate synthetase (PPS).[1]

-

Pantoate Kinase (PoK): The first committed step in the archaeal pathway is the phosphorylation of pantoate to form 4-phosphopantoate. This reaction is catalyzed by pantoate kinase (PoK), an enzyme that is phylogenetically distinct from the pantothenate kinases found in other domains.

-

Phosphopantothenate Synthetase (PPS): The subsequent step is the condensation of 4-phosphopantoate with β-alanine to produce 4'-phosphopantothenate, a reaction catalyzed by phosphopantothenate synthetase (PPS).

This unique PoK/PPS system is a hallmark of archaeal CoA biosynthesis and represents a significant evolutionary divergence.[1]

II. The Conserved Downstream Pathway: From 4'-Phosphopantothenate to this compound

Following the synthesis of 4'-phosphopantothenate, the pathway converges with the canonical route found in bacteria and eukaryotes, involving two key enzymes that are often fused into a single bifunctional protein in archaea.[2][3]

-

Phosphopantothenoylcysteine Synthetase (PPCS) (CoaB): This enzyme catalyzes the CTP-dependent condensation of 4'-phosphopantothenate and L-cysteine to form 4'-phospho-N-pantothenoylcysteine. The reliance on CTP is a notable characteristic of the archaeal and many bacterial PPCS enzymes, distinguishing them from their ATP-dependent eukaryotic counterparts.[4][5]

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC) (CoaC): The final step is the decarboxylation of 4'-phospho-N-pantothenoylcysteine to yield this compound and carbon dioxide.

In many archaea, including the well-studied methanogen Methanocaldococcus jannaschii, the PPCS and PPCDC activities are carried out by a bifunctional protein, often referred to as Dfp or CoaBC.[4][5]

Quantitative Data

Detailed kinetic data for the enzymes of the archaeal this compound biosynthesis pathway is crucial for understanding its regulation and for the development of specific inhibitors. While comprehensive data for all archaeal enzymes in this pathway is not yet available, studies on representative enzymes have provided valuable insights.

Table 1: Kinetic Parameters of Archaeal Pantoate Kinase (PoK) from Thermococcus kodakarensis

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Pantoate | 330 ± 30 | 1.8 ± 0.1 | 5.5 x 103 |

| Pantothenate | 1100 ± 100 | 0.8 ± 0.04 | 7.3 x 102 |

| ATP | 250 ± 20 | 1.9 ± 0.1 | 7.6 x 103 |

Data from Yokooji et al. (2009). The activity was measured at 42°C.

Note: At present, detailed kinetic parameters for an archaeal phosphopantothenoylcysteine synthetase (PPCS) or phosphopantothenoylcysteine decarboxylase (PPCDC) are not available in the reviewed literature. For comparative purposes, the kinetic parameters for the monofunctional PPCS from the bacterium Enterococcus faecalis are presented below.

Table 2: Kinetic Parameters of Enterococcus faecalis Phosphopantothenoylcysteine Synthetase (PPCS)

| Substrate | Km (µM) | kcat (s-1) |

| CTP | 156 | 2.9 |

| (R)-Phosphopantothenate | 17 | |

| L-Cysteine | 86 |

Data from a study on Enterococcus faecalis PPCS, which, like the archaeal enzyme, is CTP-dependent.[3]

Experimental Protocols

The characterization of the enzymes involved in archaeal this compound biosynthesis relies on a combination of molecular biology, protein biochemistry, and enzymology techniques. Below are detailed methodologies for key experiments.

I. Recombinant Expression and Purification of Archaeal Pathway Enzymes

Objective: To produce and purify recombinant archaeal enzymes for biochemical characterization. This protocol is a generalized procedure based on methods used for expressing other archaeal proteins.

Methodology:

-

Gene Amplification and Cloning:

-

The gene encoding the target enzyme (e.g., PoK, PPS, or the bifunctional CoaBC) is amplified from the genomic DNA of the source archaeon (e.g., Thermococcus kodakarensis, Methanocaldococcus jannaschii) using PCR with high-fidelity DNA polymerase and specific primers.

-

The amplified DNA fragment is then cloned into a suitable E. coli expression vector, such as a pET vector, which typically appends a polyhistidine (His)-tag to the N- or C-terminus of the recombinant protein to facilitate purification.

-

-

Heterologous Expression in E. coli:

-

The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

The culture is then incubated for a further 3-16 hours at a lower temperature (e.g., 16-25°C) to enhance the solubility of the recombinant protein.

-

-

Cell Lysis and Protein Purification:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 300 mM NaCl and 10 mM imidazole).

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

The recombinant protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

For enzymes from hyperthermophilic archaea, a heat treatment step (e.g., 70-80°C for 15-30 minutes) can be employed after cell lysis to denature and precipitate a significant portion of the mesophilic E. coli proteins, simplifying subsequent purification steps.

-

II. Enzymatic Assays

A. Pantoate Kinase (PoK) Activity Assay

Objective: To determine the kinetic parameters of PoK.

Methodology:

-

A coupled-enzyme spectrophotometric assay is commonly used. The production of ADP by PoK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH).

-

The reaction mixture contains:

-

50 mM Tris-HCl buffer (pH 7.5-8.0)

-

10 mM MgCl2

-

Varying concentrations of pantoate and ATP

-

1 mM phosphoenolpyruvate

-

0.2 mM NADH

-

Sufficient units of pyruvate kinase and lactate dehydrogenase

-

Purified recombinant PoK to initiate the reaction.

-

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously using a spectrophotometer.

-

Initial reaction velocities are calculated and fitted to the Michaelis-Menten equation to determine Km and Vmax.

B. Phosphopantothenoylcysteine Synthetase (PPCS) Activity Assay

Objective: To measure the activity of PPCS.

Methodology:

-

A common method involves monitoring the consumption of substrates or the formation of products using High-Performance Liquid Chromatography (HPLC).

-

The reaction mixture contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

Varying concentrations of 4'-phosphopantothenate, L-cysteine, and CTP.

-

Purified recombinant PPCS (or the bifunctional CoaBC protein).

-

-

The reaction is incubated at the optimal temperature for the enzyme (e.g., 75°C for enzymes from hyperthermophiles).

-

The reaction is stopped at various time points by the addition of an acid (e.g., HCl or trichloroacetic acid).

-

The reaction mixture is then analyzed by reverse-phase HPLC to separate and quantify the substrate (4'-phosphopantothenate) and the product (4'-phospho-N-pantothenoylcysteine).

-

The amount of product formed over time is used to calculate the reaction rate.

C. Phosphopantothenoylcysteine Decarboxylase (PPCDC) Activity Assay

Objective: To measure the activity of PPCDC.

Methodology:

-

This assay can be performed in a coupled manner with the PPCS reaction or by using purified 4'-phospho-N-pantothenoylcysteine as a substrate.

-

The reaction mixture contains:

-

50 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

4'-phospho-N-pantothenoylcysteine (either purified or generated in situ by PPCS).

-

Purified recombinant PPCDC (or the bifunctional CoaBC protein).

-

-

The reaction is incubated at the optimal temperature.

-

The reaction is stopped and analyzed by HPLC as described for the PPCS assay to monitor the formation of this compound.

Visualizations

Biosynthesis Pathway of this compound in Archaea

Caption: The archaeal biosynthesis pathway of this compound.

Experimental Workflow for Characterization of a Recombinant Archaeal Enzyme

Caption: A generalized experimental workflow for the characterization of a recombinant archaeal enzyme.

Conclusion and Future Directions

The biosynthesis of this compound in archaea presents a fascinating example of metabolic diversity, with a unique upstream pathway that sets it apart from bacteria and eukaryotes. The enzymes involved in this pathway, particularly PoK, PPS, and the bifunctional CoaBC, represent potential targets for the development of novel antimicrobial agents specifically targeting archaea.

While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved, especially the PPCS and PPCDC components of the bifunctional archaeal proteins. A deeper understanding of the structure and function of these enzymes will not only provide fundamental insights into archaeal metabolism but also pave the way for the rational design of inhibitors with therapeutic potential.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Coenzyme A biosynthesis: reconstruction of the pathway in archaea and an evolutionary scenario based on comparative genomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of a bifunctional archaeal acyl coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of a Bifunctional Archaeal Acyl Coenzyme A Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Elucidation of 4'-Phosphopantetheine: A Technical Guide

An In-depth Exploration of the Core Prosthetic Group in Acyl Carrier Proteins

This technical guide provides a comprehensive overview of the discovery, history, and identification of 4'-phosphopantetheine, a pivotal molecule in cellular metabolism. Tailored for researchers, scientists, and drug development professionals, this document details the key experiments, presents quantitative data, and illustrates the biochemical pathways central to the understanding of this essential cofactor.

Historical Context and Discovery

The journey to identifying this compound is intrinsically linked to the broader exploration of cofactors in biochemistry, most notably the work on Coenzyme A (CoA). In the 1940s, Fritz Lipmann, a pioneer in the field, discovered and began to unravel the structure of CoA, a critical component in numerous metabolic acetylation reactions. His groundbreaking research, which earned him the Nobel Prize in 1953, laid the foundation for understanding how acyl groups are activated and transferred within the cell.[1][2]

By the early 1960s, the focus of researchers like P. Roy Vagelos and his team had turned to the mechanism of fatty acid synthesis. They identified a heat-stable protein component essential for this process, which they named the Acyl Carrier Protein (ACP).[3] It was clear that a non-protein "prosthetic group" was attached to the ACP, responsible for carrying the growing acyl chain, but its exact chemical nature remained elusive.

The definitive identification of this prosthetic group came in a landmark 1965 paper by Philip W. Majerus, Alfred W. Alberts, and P. Roy Vagelos.[4] Through a series of elegant experiments, they demonstrated that the prosthetic group of ACP is this compound. This discovery was a significant breakthrough, providing a chemical basis for the function of ACP in fatty acid biosynthesis and linking it directly to the pantothenic acid-derived structure of Coenzyme A.

The Foundational Experiments of Identification

The identification of this compound by Majerus, Alberts, and Vagelos involved a multi-step process of radiolabeling, enzymatic and chemical degradation of the Acyl Carrier Protein, followed by the chromatographic and electrophoretic separation and analysis of the resulting fragments.

Experimental Workflow

The overall workflow for the identification of this compound from ACP is depicted below.

Detailed Methodologies

1. Preparation of [14C]Pantothenate-labeled Acyl Carrier Protein:

-

Organism: Escherichia coli K-12, a pantothenate-requiring auxotroph.

-

Growth Medium: A minimal salts medium was supplemented with [1-14C]pantothenate.

-

Purification: The labeled ACP was purified from cell-free extracts by a combination of ammonium sulfate fractionation and DEAE-cellulose chromatography.

2. Enzymatic Hydrolysis of [14C]ACP:

-

Enzymes: A combination of pronase and a peptidase from Clostridium histolyticum was used for the complete enzymatic digestion of the protein portion of ACP.

-

Procedure: The purified [14C]ACP was incubated with the enzymes in a suitable buffer system until the protein was completely hydrolyzed, leaving the prosthetic group attached to a small peptide fragment.

3. Paper Chromatography:

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase: A solvent system of n-butanol, acetic acid, and water was used to separate the components of the enzymatic hydrolysate.

-

Detection: The radioactive spots on the chromatogram were visualized by autoradiography.

4. Paper Electrophoresis:

-

Support Medium: Whatman No. 3MM filter paper.

-

Buffer: A pyridine-acetate buffer at a specific pH was used.

-

Conditions: A high voltage was applied across the paper to separate the components based on their charge.

-

Detection: The radioactive bands were located by scanning the paper strip with a radiochromatogram scanner.

5. Compositional Analysis:

-

The isolated radioactive prosthetic group was further hydrolyzed under acidic and alkaline conditions to break it down into its constituent components.

-

The resulting products were then identified by co-chromatography and co-electrophoresis with authentic standards of β-alanine, cysteamine, and pantothenic acid derivatives.

Quantitative Analysis

The meticulous quantitative analysis performed by Majerus, Alberts, and Vagelos was crucial in establishing the stoichiometry of the components of the prosthetic group.

| Component | Molar Ratio (relative to Pantothenate) |

| Pantothenate | 1.00 |

| β-Alanine | 1.02 |

| Cysteamine | 0.95 |

| Phosphate | 1.05 |

Table 1: Molar Composition of the ACP Prosthetic Group. The data, derived from the analysis of the purified prosthetic group, demonstrated a 1:1:1:1 molar ratio of pantothenate, β-alanine, cysteamine, and phosphate, consistent with the structure of this compound.

Biochemical Pathways Involving this compound

This compound is at the crossroads of two fundamental biochemical pathways: the biosynthesis of Coenzyme A and the post-translational modification of acyl carrier proteins.

Coenzyme A Biosynthesis

Coenzyme A is synthesized from pantothenate (Vitamin B5) in a five-step enzymatic pathway. This compound is the product of the third step in this pathway.

References

- 1. Structure, function and dynamics in acyl carrier proteins | PLOS One [journals.plos.org]

- 2. Chemoenzymatic exchange of phosphopantetheine on protein and peptide - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

4'-Phosphopantetheine structure and chemical properties

An In-depth Technical Guide to 4'-Phosphopantetheine: Structure, Properties, and Biological Significance

Introduction

This compound is a pivotal molecule in cellular metabolism, serving as an essential prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs).[1][2][3] These proteins are integral to the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides.[1][2][4] The this compound moiety is covalently attached to a conserved serine residue of the apo-carrier protein via a phosphodiester bond, a post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases).[3][5] This modification converts the inactive apo-protein into the active holo-form. The long, flexible arm of this compound, approximately 2 nm in length, acts as a tether to carry growing acyl or peptidyl intermediates between the different catalytic domains of large multienzyme complexes like fatty acid synthases (FAS), polyketide synthases (PKS), and non-ribosomal peptide synthetases (NRPS).[3][5][6] This mechanism enhances the effective molarity of the intermediates and facilitates an efficient, assembly-line-like biosynthetic process.[3][5][7]

Structure and Chemical Properties

This compound is composed of a pantothenic acid (vitamin B5) moiety linked to a cysteamine group through an amide bond, with a phosphate group esterified to the 4'-hydroxyl group of the pantoate moiety.[8] Its structure provides a terminal thiol group that forms a high-energy thioester bond with acyl groups.[3][5]

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| IUPAC Name | [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] dihydrogen phosphate | [6][8][9] |

| CAS Number | 2226-71-3 | [3][5][8][9][10][11] |

| Molecular Formula | C11H23N2O7PS | [3][5][6][8][9][10][11] |

| Molecular Weight | 358.35 g/mol | [3][5][6][8][9][10][11] |

| Appearance | White to slight yellow crystalline powder | [8][10] |

| Solubility | Soluble in water | [8][10] |

| Canonical SMILES | CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O | [6][8][11][12] |

| Isomeric SMILES | CC(C)(COP(=O)(O)O)--INVALID-LINK--O | [8][11] |

| InChI Key | JDMUPRLRUUMCTL-VIFPVBQESA-N | [3][6][8][9] |

| XLogP3 | -2.1 | [11] |

| Hydrogen Bond Donor Count | 6 | [11] |

| Hydrogen Bond Acceptor Count | 8 | [11] |

| Rotatable Bond Count | 10 | [11] |

Biological Role and Signaling Pathways

This compound is a central player in primary and secondary metabolism. It is the prosthetic group that activates carrier proteins, enabling them to transport intermediates in a variety of biosynthetic pathways.

Coenzyme A Biosynthesis

This compound is a key intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), starting from pantothenate (Vitamin B5).[1][6][10]

Figure 1. Coenzyme A Biosynthesis Pathway.

Fatty Acid Synthesis

In fatty acid synthesis, the this compound arm of the Acyl Carrier Protein (ACP) shuttles the growing acyl chain between the active sites of the fatty acid synthase (FAS) complex.[1][2][4][13]

References

- 1. researchgate.net [researchgate.net]

- 2. The role of this compound in t' biosynthesis of fatty acids, polyketides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphopantetheine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Phosphopantetheine - Wikiwand [wikiwand.com]

- 6. Buy this compound | 2226-71-3 [smolecule.com]

- 7. This compound for Research [benchchem.com]

- 8. Buy this compound (EVT-432294) | 2226-71-3 [evitachem.com]

- 9. Phosphopantetheine | C11H23N2O7PS | CID 115254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. coenzalabs.com [coenzalabs.com]

- 11. This compound|lookchem [lookchem.com]

- 12. This compound [eragene.com]

- 13. Mitochondrion - Wikipedia [en.wikipedia.org]

The Enzymatic Cascade from Pantothenate to 4'-Phosphopantetheine: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the initial three-step enzymatic conversion of pantothenate (Vitamin B5) into 4'-phosphopantetheine, a critical segment of the universal Coenzyme A (CoA) biosynthetic pathway. CoA is an essential cofactor in all domains of life, central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1] Understanding the enzymes that govern its synthesis is paramount for the development of novel therapeutics, particularly antimicrobials. This document details the reaction mechanisms, kinetic parameters, and experimental protocols for the three key enzymes involved: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), and Phosphopantothenoylcysteine Decarboxylase (PPCDC).

Introduction: The Coenzyme A Biosynthetic Pathway

Coenzyme A (CoA) is a fundamental cofactor synthesized from pantothenate in a conserved five-step enzymatic pathway.[2] The initial and highly regulated phase of this pathway is the conversion of pantothenate to this compound, which serves as the precursor for the subsequent adenylylation and phosphorylation steps that complete CoA synthesis.[3][4] This guide focuses on the three enzymes that catalyze this transformation, providing a technical resource for researchers investigating this vital metabolic route.

The overall transformation from pantothenate to this compound proceeds as follows:

-

Phosphorylation: Pantothenate is phosphorylated by Pantothenate Kinase (PanK) to produce 4'-phosphopantothenate.[5]

-

Cysteination: 4'-phosphopantothenate is condensed with L-cysteine by Phosphopantothenoylcysteine Synthetase (PPCS) to form 4'-phospho-N-pantothenoylcysteine (PPC).[6]

-

Decarboxylation: PPC is decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield the final product, this compound.[7]

This cascade is tightly regulated, primarily at the first step, ensuring cellular CoA homeostasis is maintained.[8]

Enzyme 1: Pantothenate Kinase (PanK / CoaA)

Pantothenate Kinase (EC 2.7.1.33) catalyzes the first and rate-limiting step in CoA biosynthesis: the ATP-dependent phosphorylation of the primary hydroxyl group of pantothenate.[9]

Mechanism and Regulation

PanK operates via a compulsory ordered mechanism where ATP binds first, followed by pantothenate.[10] The enzyme is a critical point of regulation for the entire pathway, primarily through feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA, malonyl-CoA).[7][8] In mammals, four isoforms (PanK1α, PanK1β, PanK2, and PanK3) exhibit different sensitivities to this feedback inhibition, allowing for nuanced control of CoA levels in different tissues and subcellular compartments.[8] Acetyl-CoA acts as a potent allosteric inhibitor, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive enzyme conformation.[10]

Quantitative Data

The kinetic parameters and inhibitory constants for PanK vary across species and isoforms, reflecting different regulatory needs.

| Parameter | Organism / Isoform | Value | Substrate / Inhibitor | Reference(s) |

| Km | Homo sapiens (PanK3) | 24 ± 4 µM | Pantothenate | [3] |

| IC50 | Homo sapiens (PanK1β) | ~5 µM | Acetyl-CoA | [8][9] |

| IC50 | Homo sapiens (PanK2) | ~0.1 µM | Acetyl-CoA | [8][9] |

| IC50 | Homo sapiens (PanK3) | 1 µM | Acetyl-CoA | [8] |

| IC50 | Homo sapiens (PanK3) | 4.6 ± 0.6 µM | Acetyl-CoA | [10] |

| IC50 | Homo sapiens (PanK3) | 0.5 ± 0.02 µM | Palmitoyl-CoA | [10] |

Table 1: Kinetic and Inhibition Constants for Pantothenate Kinase.

Experimental Protocol: Radiochemical Assay for PanK Activity

This protocol is adapted from methods used for E. coli and human PanK characterization.[7][11] It measures the incorporation of radiolabeled pantothenate into 4'-phosphopantothenate.

Materials:

-

Purified PanK enzyme

-

Reaction Buffer: 0.1 M Tris-HCl, pH 7.5

-

10 mM ATP solution

-

100 mM MgCl₂ solution

-

D-[1-¹⁴C]pantothenate (e.g., 50-60 mCi/mmol)

-

Whatman DE81 ion-exchange filter disks (2.5 cm diameter)

-

Wash Solution: 1% acetic acid in 95% ethanol

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: Prepare a master mix. For a final reaction volume of 40 µL, combine:

-

4 µL 1 M Tris-HCl, pH 7.5

-

4 µL 10 mM ATP

-

4 µL 100 mM MgCl₂

-

1 µL D-[1-¹⁴C]pantothenate (to a final concentration of ~90 µM and ~100,000 dpm)

-

Purified PanK enzyme (amount to be optimized for linear reaction rate)

-

Nuclease-free water to 40 µL

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme to the mix. Incubate at 37°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Stop the reaction by spotting a 30 µL aliquot of the reaction mixture onto a labeled Whatman DE81 filter disk. The negatively charged paper binds the phosphorylated product while the unreacted pantothenate does not bind strongly.

-

Washing: Immediately place the disks in a beaker containing the wash solution (approx. 25 mL per disk). Perform three washes, each for 5-10 minutes with gentle agitation, to remove unreacted [¹⁴C]pantothenate.

-

Drying: After the final wash, dry the filter disks completely under a heat lamp or in an oven.

-

Counting: Place each dried disk into a scintillation vial, add 3-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the amount of product formed based on the specific activity of the [¹⁴C]pantothenate and the measured disintegrations per minute (DPM).

Enzyme 2: Phosphopantothenoylcysteine Synthetase (PPCS / CoaB)

Phosphopantothenoylcysteine Synthetase (EC 6.3.2.5) catalyzes the second step: the nucleotide-dependent condensation of 4'-phosphopantothenate with L-cysteine to form an amide bond.[6]

Mechanism

PPCS follows a Bi Uni Uni Bi Ping-Pong kinetic mechanism.[6][12] The reaction proceeds via a two-step process:

-

Activation: The carboxylate group of 4'-phosphopantothenate attacks the α-phosphate of a nucleotide triphosphate (NTP), forming a high-energy 4'-phosphopantothenoyl-NMP intermediate and releasing pyrophosphate (PPi).

-

Condensation: The amino group of L-cysteine performs a nucleophilic attack on the carbonyl carbon of the intermediate, displacing NMP and forming 4'-phospho-N-pantothenoylcysteine.

Interestingly, nucleotide specificity differs between organisms. Most prokaryotic enzymes, like that from E. faecalis, are specific for CTP.[6] In contrast, human and plant PPCS can utilize both ATP and CTP with similar efficiency.[12]

Quantitative Data

Kinetic parameters have been determined for PPCS from several species, highlighting differences in substrate affinity and turnover rate.

| Parameter | Organism | Value | Substrate | Reference(s) |

| Km | Enterococcus faecalis | 156 µM | CTP | [6] |

| Km | Enterococcus faecalis | 17 µM | 4'-Phosphopantothenate | [6] |

| Km | Enterococcus faecalis | 86 µM | L-Cysteine | [6] |

| kcat | Enterococcus faecalis | 2.9 s⁻¹ | - | [6] |

| Km | Homo sapiens | 269 µM | ATP | [12] |

| Km | Homo sapiens | 265 µM | CTP | [12] |

| Km | Homo sapiens | 13 µM (with ATP) | 4'-Phosphopantothenate | [12] |

| Km | Homo sapiens | 57 µM (with CTP) | 4'-Phosphopantothenate | [12] |

| Km | Homo sapiens | 14 µM (with ATP) | L-Cysteine | [12] |

| Km | Homo sapiens | 16 µM (with CTP) | L-Cysteine | [12] |

| kcat | Homo sapiens | 0.56 s⁻¹ (with ATP) | - | [12] |

| kcat | Homo sapiens | 0.53 s⁻¹ (with CTP) | - | [12] |

Table 2: Kinetic Constants for Phosphopantothenoylcysteine Synthetase.

Experimental Protocol: Coupled Spectrophotometric Assay for PPCS Activity

This assay continuously measures the production of AMP/CMP and PPi. PPi is not directly measured; instead, the production of AMP/CMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This protocol describes the ATP-dependent reaction.

References

- 1. phosphopantothenoylcysteine decarboxylase activity | SGD [yeastgenome.org]

- 2. Characterization and kinetics of phosphopantothenoylcysteine synthetase from Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WikiGenes - PPCDC - phosphopantothenoylcysteine decarboxylase [wikigenes.org]

- 4. Phosphopantothenoylcysteine decarboxylase complex | SGD [yeastgenome.org]

- 5. PPCDC Enzyme, Phosphopantothenoylcysteine Decarboxylase - Syd Labs [sydlabs.com]

- 6. Phosphopantothenoylcysteine decarboxylase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanistic studies on phosphopantothenoylcysteine decarboxylase: trapping of an enethiolate intermediate with a mechanism-based inactivating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. uniprot.org [uniprot.org]

- 11. Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 4'-Phosphopantetheine in Nonribosomal Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonribosomal peptide synthetases (NRPSs) are remarkable molecular machines that produce a vast array of biologically active peptides, including many antibiotics, immunosuppressants, and anticancer agents. Unlike ribosomal protein synthesis, NRPSs utilize a modular assembly-line logic to construct these complex molecules from a diverse pool of monomeric building blocks. Central to this process is the 4'-phosphopantetheine (Ppant) cofactor, a flexible arm that acts as a covalent tether, shuttling the growing peptide chain between the various catalytic domains of the NRPS. This technical guide provides an in-depth exploration of the multifaceted role of this compound in nonribosomal peptide synthesis, detailing its biochemical function, the enzymes that attach it, and the experimental methods used to study it.

The Swinging Arm of NRPS: The this compound Cofactor

The this compound moiety is a prosthetic group derived from coenzyme A (CoA).[1][2] It is post-translationally attached to a conserved serine residue within the peptidyl carrier protein (PCP) or thiolation (T) domain of each NRPS module.[2][3] This covalent modification converts the inactive apo-PCP to the active holo-PCP.[3]